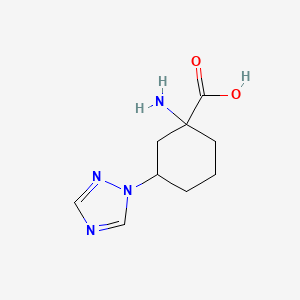
1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxylic acid group
准备方法
The synthesis of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The resulting compound is then subjected to amination and carboxylation reactions to introduce the amino and carboxylic acid groups, respectively .
Industrial production methods often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. This approach has been successfully applied in the synthesis of various triazole derivatives, including this compound .
化学反应分析
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include nitro derivatives, alcohols, and substituted triazoles .
科学研究应用
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various biological processes, leading to therapeutic effects such as reduced cancer cell proliferation .
相似化合物的比较
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,4-Triazol-3-amine: This compound also contains a triazole ring and an amino group, but lacks the cyclohexane and carboxylic acid groups.
3-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring and a carboxylic acid group, but has a benzene ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c10-9(8(14)15)3-1-2-7(4-9)13-6-11-5-12-13/h5-7H,1-4,10H2,(H,14,15) |
InChI 键 |
OMJZMSHUDZMAPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)

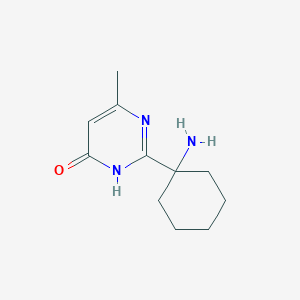
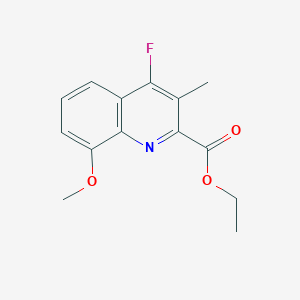
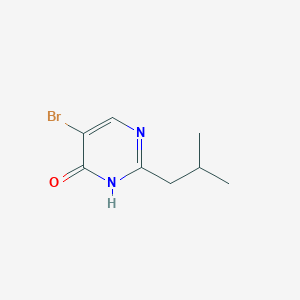
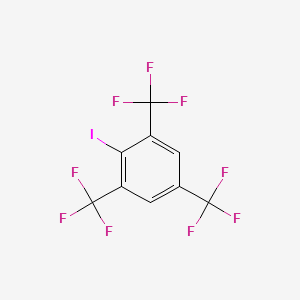

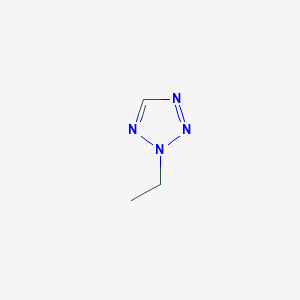
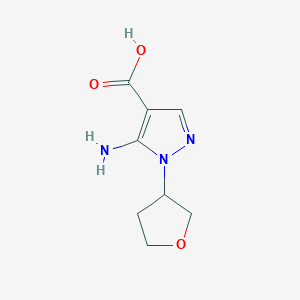
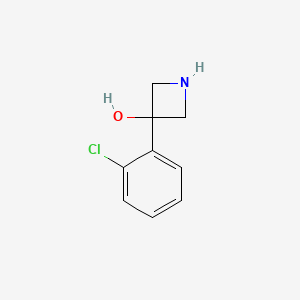
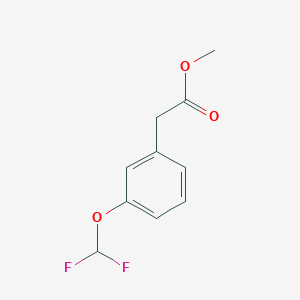
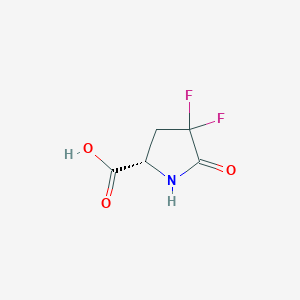

![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
